1-Benzylpiperazine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-8-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSDYZKPLWDUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674227 | |
| Record name | 1-Benzylpiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180285-25-0 | |
| Record name | 1-Benzylpiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for Piperazine (B1678402) Ring Formation in 1-Benzylpiperazine-2-carboxylic acid Synthesis
The de novo synthesis of the piperazine ring is a cornerstone in accessing this compound and its derivatives. Methodologies often rely on the cyclization of appropriately substituted linear precursors.
Cyclization Approaches using Appropriate Precursors
The formation of the piperazine core generally involves the construction of a six-membered ring containing two nitrogen atoms at positions 1 and 4. A common and effective strategy is the cyclization of linear diamine precursors. nih.gov These methods are versatile, allowing for the introduction of substituents on the carbon atoms of the ring.
One such approach involves the sequential double Michael addition of nitrosoalkenes to a primary amine to create bis(oximinoalkyl)amines. These intermediates can then undergo a stereoselective catalytic reductive cyclization, typically using a palladium on carbon (Pd/C) catalyst, to yield the corresponding substituted piperazine. nih.gov Another established method is the intramolecular hydroamination of substrates prepared through the nucleophilic displacement of cyclic sulfamidates derived from amino acids. organic-chemistry.org This approach is highly diastereoselective and accommodates various substituents at the 2-position of the piperazine ring. organic-chemistry.org
| Cyclization Strategy | Precursor Type | Key Transformation | Typical Catalyst/Reagent |
| Reductive Cyclization | Bis(oximinoalkyl)amines | Reduction of oximes and cyclization | 5% Pd/C, H₂ |
| Intramolecular Hydroamination | Alkenyl diamines from cyclic sulfamidates | Hydroamination | Base or metal catalyst |
| Palladium-Catalyzed Cyclization | Propargyl units and diamine components | Coupling and cyclization | Palladium complexes |
This table summarizes common cyclization strategies for forming the piperazine ring.
Stereoselective Synthesis of Piperazine-2-carboxylic acid Derivatives
Achieving specific stereochemistry at the C2 position is critical for many applications of piperazine-2-carboxylic acid derivatives. Two primary strategies for obtaining enantiomerically pure compounds are asymmetric synthesis and enzymatic resolution.
Asymmetric hydrogenation is a powerful method for establishing chirality during ring formation. For instance, pyrazinecarboxylic acid derivatives can be hydrogenated using optically active rhodium complexes as catalysts to produce optically active piperazine-2-carboxylic acid derivatives with high enantiomeric excess (ee). google.com This method provides a direct route to the chiral piperazine core on an industrial scale without the need for racemate resolution. google.com
Alternatively, enzymatic resolution offers a highly selective method for separating enantiomers. The kinetic resolution of a racemic ester, such as methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate, can be achieved using enzymes like alcalase. nih.gov This process selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. nih.gov
| Method | Starting Material | Key Reagent/Catalyst | Outcome |
| Asymmetric Hydrogenation | Pyrazinecarboxylic acid derivative | Optically active rhodium complex | (S)- or (R)-Piperazine-2-carboxylic acid derivative |
| Enzymatic Resolution | Racemic methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate | Enzyme (e.g., alcalase) | Enantiomerically pure (S)-piperazine-2-carboxylic acid and unreacted (R)-ester |
This table outlines key stereoselective methods for synthesizing piperazine-2-carboxylic acid derivatives.
Introduction of the Benzyl (B1604629) Moiety onto the Piperazine Core
The benzyl group is typically introduced onto the piperazine nitrogen via an N-alkylation reaction. The most common method involves the reaction of a piperazine-2-carboxylic acid derivative with benzyl chloride. orgsyn.orgeuropa.eu A key challenge in this step is preventing dialkylation, which leads to the formation of the 1,4-dibenzylpiperazine byproduct.
To achieve selective mono-benzylation, several strategies can be employed. One approach is to use a large excess of the piperazine starting material relative to the benzyl chloride. Another common and effective method is to use a piperazine that is protected at one of the nitrogen atoms. For example, 1-Boc-piperazine can be alkylated on the unprotected nitrogen, followed by the acidic removal of the Boc (tert-butoxycarbonyl) protecting group to yield the mono-alkylated product. researchgate.net The benzyl group itself is a useful protecting group in multistep syntheses as it can be readily removed by hydrogenolysis. orgsyn.org
Functional Group Interconversions at the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position of this compound is a versatile handle for further chemical modification, primarily through esterification and amidation reactions.
Esterification Reactions of the Carboxylic Acid Group
Esterification converts the carboxylic acid into an ester, which can alter the compound's properties or serve as a protecting group. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) under acidic conditions. youtube.com The reaction is an equilibrium process, and water is typically removed to drive it to completion. youtube.com
Another route to esters is through an SN2 reaction, where the carboxylate salt of the acid reacts with an alkyl halide, such as benzyl chloride. researchgate.net This reaction is often promoted by a base to deprotonate the carboxylic acid, forming a more nucleophilic carboxylate anion. researchgate.net
| Reaction Type | Reagents | Key Conditions | Byproduct |
| Fischer Esterification | Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄) | Water |
| SN2 Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | Base (e.g., Triethylamine) | Halide Salt |
| Benzyne-mediated | Toluene | Palladium catalyst, O₂ | Water |
This table summarizes common esterification reactions for the carboxylic acid group.
Amidation Reactions for Formation of Piperazine Carboxamides
The formation of an amide bond by coupling the carboxylic acid with an amine is a fundamental transformation. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Standard peptide coupling reagents are widely used for this purpose. A common combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 4-Dimethylaminopyridine (DMAP). acgpubs.org
Decarboxylation Pathways
Decarboxylation is a chemical reaction that results in the removal of a carboxyl group and the release of carbon dioxide (CO₂). wikipedia.org In organic chemistry, this typically involves replacing a carboxyl group (–C(O)OH) with a hydrogen atom. wikipedia.org The facility of this reaction is highly dependent on the stability of the carbanion intermediate that forms upon CO₂ loss. wikipedia.org
For simple carboxylic acids, decarboxylation is generally a slow process that requires high temperatures. However, the reaction proceeds much more readily for carboxylic acids that feature an electron-withdrawing group at the β-position, such as in β-keto acids and malonic acids. wikipedia.orgmasterorganicchemistry.com This is because the electron-withdrawing group helps to stabilize the negative charge that develops on the α-carbon during the transition state. The reaction often proceeds through a cyclic, concerted transition state, leading to an enol intermediate which then tautomerizes to the final product. masterorganicchemistry.com
This compound is an α-amino acid derivative. Lacking a β-carbonyl or a similar activating group, it does not readily undergo the typical thermal decarboxylation seen in β-keto acids. wikipedia.orgmasterorganicchemistry.com While catalytic amounts of certain compounds like cyclohexenone have been reported to facilitate the decarboxylation of amino acids, such methods may also produce undesirable byproducts. wikipedia.org More specialized methods, such as the Barton decarboxylation, which proceeds via a radical mechanism, could potentially be employed, but simple thermal decarboxylation is not a characteristic pathway for this compound. wikipedia.org
Modifications and Derivatizations of the Piperazine Nitrogen Atoms
The piperazine core of this compound contains two nitrogen atoms, N1 and N4, which offer distinct opportunities for chemical modification. The N1 atom is protected by a benzyl group, while the N4 atom is a secondary amine, making it a key site for further functionalization.
The secondary amine at the N4 position of the piperazine ring is nucleophilic and can readily participate in various alkylation and substitution reactions. This allows for the introduction of a wide range of substituents, significantly altering the molecule's properties. This reactivity is fundamental to the use of arylpiperazines in medicinal chemistry, where the piperazine moiety often links a pharmacophore group to another part of the molecular structure via a flexible hydrocarbon chain. nih.gov
The N-dealkylation of more complex arylpiperazine derivatives is a known metabolic process, often yielding 1-aryl-piperazines, highlighting the significance of the substituents on the piperazine nitrogens in biological systems. researchgate.net Synthetic alkylation reactions can be achieved using various alkyl halides, allowing for the construction of diverse molecular architectures. For example, the alkylation of similar piperazine systems has been used to synthesize complex derivatives with potential biological activity. nih.gov
In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. organic-chemistry.org For a molecule like this compound, both the N4-amine and the C2-carboxylic acid may require protection depending on the desired transformation. oup.com
The benzyl (Bn) group already present on the N1 nitrogen can itself be considered a protecting group. The benzyl group is valuable for preparing 1-monosubstituted or 1,4-unsymmetrically disubstituted piperazines and can be easily removed by hydrogenolysis (catalytic hydrogenation, e.g., H₂/Pd-C). orgsyn.org
For the N4-amine, two of the most common protecting groups are tert-butyloxycarbonyl (Boc) and carbobenzyloxy (Cbz or Z). researchgate.net
Boc Group : Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable under many reaction conditions but is readily removed under acidic conditions (e.g., trifluoroacetic acid). organic-chemistry.org
Cbz Group : Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but, like the N-benzyl group, is cleaved by hydrogenolysis. libretexts.org
The ability to remove these groups under different conditions (a property known as orthogonality) is crucial in complex syntheses, allowing for the selective deprotection of one nitrogen atom while the other remains protected. organic-chemistry.org
| Protecting Group | Abbreviation | Structure | Typical Introduction Reagent | Cleavage Conditions |
|---|---|---|---|---|
| tert-butyloxycarbonyl | Boc | -C(O)OtBu | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA, HCl) |
| Carbobenzyloxy | Cbz, Z | -C(O)OCH₂Ph | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C) |
| Benzyl | Bn | -CH₂Ph | Benzyl chloride (Bn-Cl) | Hydrogenolysis (H₂, Pd/C) |
The piperazine ring is a common scaffold in medicinal chemistry, and this compound serves as an excellent starting point for creating complex hybrid molecules. The dual reactivity of the N4-amine and the C2-carboxylic acid allows the molecule to be incorporated into larger structures through reactions like amide bond formation and reductive amination.
Research has demonstrated the synthesis of elaborate arylpiperazine derivatives where the piperazine unit is linked to large, rigid, polycyclic systems. nih.govresearchgate.net For instance, a series of arylpiperazine derivatives of complex trione compounds have been synthesized and evaluated for biological activity. nih.gov These syntheses showcase how the piperazine core can be functionalized with long butyl chains, which are then attached to other intricate molecular frameworks. nih.gov The versatility of the piperazine moiety allows it to act as a crucial linker in designing molecules that can interact with biological targets. researchgate.net
Synthetic Applications as a Versatile Building Block in Organic Synthesis
This compound is a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. nbinno.combldpharm.com Its utility stems from its trifunctional nature, possessing three distinct reactive sites: the N1-benzyl group, the N4-secondary amine, and the C2-carboxylic acid.
This structure allows for a high degree of synthetic flexibility:
The N4-amine can be alkylated, acylated, or used as a nucleophile to attach the piperazine core to other molecules.
The C2-carboxylic acid can be converted into esters, amides, or other carboxylic acid derivatives, providing a handle for peptide coupling or for linking to other molecular fragments. google.com
The N1-benzyl group can be retained in the final product or removed via hydrogenolysis to reveal a secondary amine, allowing for further functionalization at the N1 position. orgsyn.org
As a chiral, non-proteinogenic amino acid derivative, it is a key starting material for synthesizing complex molecular architectures and libraries of compounds for biological screening. mdpi.com The ability to selectively manipulate its functional groups makes it a cornerstone for chemists aiming to construct intricate organic molecules with specific three-dimensional arrangements. nbinno.com
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed insights into the atomic arrangement and bonding within the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-Benzylpiperazine-2-carboxylic acid in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the proton and carbon framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the expected signals would appear in distinct regions:
Aromatic Protons: The five protons of the phenyl ring on the benzyl (B1604629) group would typically resonate in the downfield region of approximately 7.2-7.5 ppm.
Benzylic Protons: The two protons of the methylene (B1212753) bridge (-CH₂-) connecting the phenyl group to the piperazine (B1678402) nitrogen would appear as a singlet or a pair of doublets around 3.5-4.0 ppm.
Piperazine Ring Protons: The protons on the piperazine ring, including the proton at the chiral center (C2), would exhibit complex splitting patterns in the aliphatic region, generally between 2.5 and 3.5 ppm. The proton attached to C2 would be coupled to the adjacent protons on the ring.
Carboxylic Acid Proton: The acidic proton of the carboxyl group is often broad and its chemical shift is highly dependent on the solvent and concentration, but it can typically be found in a very downfield region, often above 10 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Key expected signals for this molecule are summarized in the table below. The carbonyl carbon of the carboxylic acid is particularly diagnostic, appearing significantly downfield. Quaternary carbons, such as the C1' of the benzene (B151609) ring, typically show signals of lower intensity.
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Notes |
| Carbonyl (C=O) | 170 - 180 | Deshielded due to the electronegative oxygen atoms. |
| Aromatic (C1'-C6') | 125 - 140 | Typical range for benzene ring carbons. |
| Benzylic (-CH₂-) | 60 - 65 | Carbon attached to the phenyl group and a nitrogen atom. |
| Piperazine (C2) | 55 - 65 | Chiral carbon, attached to COOH and two nitrogen atoms. |
| Piperazine (C3, C5, C6) | 45 - 60 | Aliphatic carbons within the piperazine ring. |
HSQC-NMR and Ligand-Protein Interactions: Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are employed to correlate proton signals with their directly attached carbon atoms, which is invaluable for assigning the complex signals of the piperazine ring.
Furthermore, NMR is a powerful method to study non-covalent interactions between a ligand, such as this compound, and a protein receptor. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which protons of the ligand are in close proximity to the protein's binding pocket, providing crucial information for drug design and understanding the molecular basis of biological activity.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique molecular formula.
For this compound, the molecular formula is C₁₂H₁₆N₂O₂. The theoretical exact mass can be calculated based on the most abundant isotopes of each element. An experimental HRMS measurement that matches this theoretical value provides unambiguous
Computational Chemistry and Molecular Modeling Studies
Ligand-Based and Structure-Based Drug Design Approaches
Drug design strategies for derivatives of 1-benzylpiperazine-2-carboxylic acid often employ both ligand-based and structure-based approaches. These methods are fundamental in identifying and optimizing lead compounds.
Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures often exhibit similar biological activities. In the development of new benzylpiperazine derivatives as selective σ1 receptor (σ1R) ligands, researchers have used known selective ligands as lead molecules to guide the synthesis of new compounds with potentially higher potency and selectivity. acs.org For instance, a previously identified benzylpiperazine compound was used as a lead molecule for modifications aimed at improving affinity for the σ1R. acs.org This strategy involves modifying the lead structure and observing the effects on biological activity to build a structure-activity relationship (SAR).
Structure-based drug design , conversely, is applicable when the 3D structure of the target protein is available, often through X-ray crystallography or NMR spectroscopy. This method allows for the direct analysis of how a ligand interacts with its target's binding site. A prominent example is the design of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov In this research, the known crystal structures of AChE and BChE were used to perform molecular docking studies, enabling the rational design of derivatives intended to bind effectively to the enzymes' active sites. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, providing critical information on binding affinity and interaction patterns.
Molecular docking has been instrumental in predicting how piperazine-based compounds orient themselves within the binding pockets of various protein targets. For a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, docking studies predicted their binding modes within the active sites of both AChE and BChE. nih.gov These simulations provided detailed insights into how the ligands position themselves to interact with key regions of the enzymes. nih.gov
In other studies, docking simulations were used to predict the binding mode of piperazine (B1678402) derivatives with the HIV-1 gp120 envelope protein. nih.gov These models are crucial for understanding the conformational adaptability of the molecules upon forming a complex. nih.gov Similarly, for pyrazine-2-carboxylic acid derivatives designed as antitubercular agents, molecular docking was performed to determine the possible binding interactions with the Mycobacterium tuberculosis InhA protein. researchgate.net
A key outcome of molecular docking is the detailed analysis of interactions between the ligand and specific amino acid residues in the target's binding site. For the 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, docking revealed stable binding through hydrogen bonding, as well as hydrophobic and ionic interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov
Computational studies on other piperidine (B6355638)/piperazine-based compounds targeting the sigma-1 receptor (S1R) also elucidated the network of interactions. Docking analysis, combined with molecular dynamics, identified the crucial amino acid residues responsible for binding, showing that the compounds adopted pharmacophoric elements similar to other known S1R ligands. nih.govrsc.org
The table below summarizes key interactions identified in a docking study of a potent 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid derivative with Butyrylcholinesterase (BChE).
| Interaction Type | Interacting Residue (BChE) |
| Hydrogen Bond | TRP82 |
| Hydrogen Bond | SER198 |
| Hydrogen Bond | HIS438 |
| Pi-Pi Stacking | TRP82 |
| Pi-Alkyl | TRP231 |
| Pi-Alkyl | PHE329 |
| This table is based on data from the molecular docking of 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid with BChE. nih.gov |
The reliability of docking results is often assessed by their coherence with experimental data. For the piperazine-2-carboxylic acid derivatives targeting cholinesterases, the docking results, which showed interactions with both the catalytic and peripheral sites, were consistent with kinetic studies that proved a competitive mechanism of inhibition. nih.gov The predicted binding energies from docking often correlate with experimentally determined inhibitory activities (e.g., IC₅₀ or Kᵢ values), providing validation for the computational model. For instance, a pyrazine-2-carboxylic acid derivative with the lowest calculated rerank score in docking also showed the lowest experimental minimum inhibitory concentration (MIC) value against its target. researchgate.net
Different computational workflows and software (e.g., AutoDock, Openeye Fred, Pyrx) can be used to perform and validate docking simulations. nih.govjapsonline.com Comparing the results from different algorithms can provide a more robust prediction of the binding mode. The validation of a docking procedure is often performed by "redocking" a co-crystallized ligand into its protein's binding site and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental position. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time in a simulated physiological environment.
MD simulations have been used to confirm the stability of docked poses for piperazine-2-carboxylic acid derivatives in the active sites of AChE and BChE. nih.gov These simulations demonstrated that the key hydrogen bonds and hydrophobic interactions predicted by docking remained stable throughout the simulation period, affirming the predicted binding mode. nih.gov In studies of other piperazine derivatives, MD simulations were crucial for understanding the conformational flexibility of the ligands and how this adaptability influences their inhibitory activity. nih.gov The stability of the ligand-protein complex during an MD simulation is often evaluated by analyzing the RMSD of the ligand and protein backbone atoms over time. japsonline.comresearchgate.net
The table below outlines the application of MD simulations in studies of piperazine derivatives.
| Study Focus | Purpose of MD Simulation | Key Findings |
| Piperazine-2-carboxylic acid derivatives vs. Cholinesterases | To confirm the stability of the docked ligand-protein complex. | The complex remained stable with key H-bonds and hydrophobic interactions maintained over time. nih.gov |
| Isoxazole-piperazine derivatives vs. Cancer targets | To evaluate the stability of the docked compounds in the active site. | The simulations showed the stability of the compounds within the target, supporting the docking results. researchgate.net |
| Piperidine/piperazine compounds vs. Sigma-1 Receptor | To analyze the binding mode and identify crucial interacting residues. | Revealed the stability of key interactions and pharmacophoric elements over time. nih.govrsc.org |
| Piperazine derivatives vs. HIV-1 gp120 | To assess the conformational adaptability of the molecules upon binding. | Showed that the flexibility of the ligands was a more important factor for activity than previously assumed. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
QSAR studies on classes of compounds including the piperazine or pyrazine-2-carboxylic acid scaffold have been performed to predict biological activity and guide the design of new, more potent derivatives. For a series of substituted amides of pyrazine-2-carboxylic acids, a QSAR model was developed to correlate their cytotoxic activities with various molecular and electronic properties. nih.gov The study found that properties like the average electrostatic potential on the molecular surface and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) were significant predictors of activity. nih.gov
In another study on isoxazole-piperazine derivatives with anticancer activity, QSAR models indicated the importance of molecular connectivity indices (which describe the degree of branching in a molecule) for activity against specific cancer cell lines. researchgate.net These models provide valuable insights into which structural features are most influential for the desired biological effect.
The table below shows examples of descriptors used in QSAR models for related compounds.
| Compound Class | Target Activity | Key Descriptors in QSAR Model | Statistical Significance (R²) |
| Substituted amides of pyrazine-2-carboxylic acids | Cytotoxicity | Average electrostatic potential (Vs), LUMO energy, Surface area | 0.922 nih.gov |
| Isoxazole-piperazine derivatives | Anticancer (Huh-7 cell line) | Second-order molecular connectivity index (²χ) | 0.880 researchgate.net |
| Isoxazole-piperazine derivatives | Anticancer (MCF-7 cell line) | First-order molecular connectivity index (¹χ) | 0.775 researchgate.net |
| This table is based on data from QSAR studies on derivatives structurally related to this compound. researchgate.netnih.gov |
Pharmacophore Modeling and Generation
Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.gov This approach is broadly categorized into ligand-based and structure-based methods. nih.gov For derivatives of benzylpiperazine and piperazine-2-carboxylic acid, both strategies offer valuable, though distinct, insights.
In the absence of a known 3D structure of a target protein, ligand-based pharmacophore models can be developed using a set of known active compounds. nih.gov For instance, a study on N3-phenylpyrazinones as CRF1 receptor antagonists led to the development of a six-point pharmacophore model featuring two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov This model successfully predicted the activity of other compounds in the series. nih.gov
Conversely, when the structure of the target is known, a structure-based approach can be employed. nih.gov For benzylpiperazine derivatives targeting the σ1 receptor, a well-defined pharmacophore model has been established. nih.gov This model includes two distal hydrophobic regions and a central, positively ionizable nitrogen atom, which are crucial for binding. nih.gov Newly synthesized benzylpiperazine derivatives were designed to fit this model, with the benzyl (B1604629) moiety and another hydrophobic group fulfilling the hydrophobic requirements, and the piperazine nitrogen serving as the ionizable feature. nih.gov
A study on 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives as potential anti-Alzheimer's agents provides a relevant example. nih.gov While a specific pharmacophore model was not explicitly generated in this study, the molecular docking results highlighted key interactions that could be translated into pharmacophoric features. These include hydrogen bonding involving the carboxylic acid group and hydrophobic interactions from the benzyl groups within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
A hypothetical pharmacophore model for this compound, based on its structure and the findings from related compounds, would likely include:
An aromatic ring feature from the benzyl group.
A hydrogen bond acceptor and donor from the carboxylic acid group.
A positive ionizable feature from one of the piperazine nitrogens.
Hydrophobic features.
The following table summarizes pharmacophoric features identified in studies of related compounds.
| Feature Type | Compound Class | Target | Reference |
| Hydrogen Bond Acceptor | N3-Phenylpyrazinones | CRF1 Receptor | nih.gov |
| Hydrogen Bond Donor | N3-Phenylpyrazinones | CRF1 Receptor | nih.gov |
| Hydrophobic Region | N3-Phenylpyrazinones | CRF1 Receptor | nih.gov |
| Aromatic Ring | N3-Phenylpyrazinones | CRF1 Receptor | nih.gov |
| Positive Ionizable Nitrogen | Benzylpiperazine Derivatives | σ1 Receptor | nih.gov |
| Hydrophobic Regions (x2) | Benzylpiperazine Derivatives | σ1 Receptor | nih.gov |
| Hydrogen Bonding | 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives | AChE/BChE | nih.gov |
| Hydrophobic Interactions | 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives | AChE/BChE | nih.gov |
Once a pharmacophore model is validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with the potential for biological activity. nih.gov This process, known as virtual screening, is a cost-effective method to prioritize compounds for synthesis and biological testing. nih.govresearchgate.net
Compound libraries available for screening are extensive and diverse, ranging from collections of FDA-approved drugs to novel, diverse structures designed to cover a broad chemical space. acs.orgnih.govmdpi.com These libraries can contain thousands to millions of compounds. researchgate.net For example, the Selleck Chemicals FDA-approved drug library contains over 3,000 compounds, while ChemBridge's DIVERSet™ offers 50,000 diverse structures. acs.orgnih.gov
The success of a virtual screening campaign is highly dependent on the quality of the pharmacophore model and the diversity of the screened library. researchgate.net A well-defined pharmacophore model will have a high enrichment factor, meaning it can effectively distinguish known active compounds from inactive ones (decoys). nih.gov
While no specific virtual screening studies using a pharmacophore model derived from this compound have been published, the general methodology would involve:
Developing and validating a robust pharmacophore model.
Selecting one or more commercially available or proprietary compound libraries.
Using the pharmacophore model to filter the libraries, retaining only those molecules that match the required 3D arrangement of chemical features.
Further filtering the hit compounds based on other criteria such as drug-likeness (e.g., Lipinski's rule of five), predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and novelty.
Purchasing or synthesizing the top-ranked candidates for biological evaluation.
Theoretical Predictions of Molecular Properties and Reactivity (excluding basic identification data)
Computational methods are widely used to predict a range of molecular properties and reactivity parameters for novel compounds, providing valuable insights prior to their synthesis and testing. These predictions can guide the selection of synthetic routes and anticipate a compound's pharmacokinetic behavior.
For piperazine derivatives, Density Functional Theory (DFT) has been employed to calculate structural, electronic, and energetic parameters. mdpi.com In a Quantitative Structure-Activity Relationship (QSAR) study of piperazine derivatives as mTORC1 inhibitors, DFT calculations at the B3LYP/6-31G+(d, p) level were used to determine descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the electrophilicity index (ω). mdpi.com These quantum-chemical descriptors, along with others like molar refractivity and aqueous solubility, were found to correlate with the biological activity of the compounds. mdpi.com
Similarly, a detailed computational study on 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid utilized DFT (B3LYP and M06-2X) and MP2 methods to characterize its molecular structure and vibrational spectra. wikipedia.org The study also calculated the deformation energy and interaction energy for the dimeric form of the molecule, providing insights into its solid-state behavior. wikipedia.org
For this compound, theoretical predictions of its molecular properties could be readily performed using standard computational chemistry software. The following table outlines some key properties that would typically be calculated and their significance.
| Predicted Property | Computational Method | Significance |
| Optimized 3D Geometry | DFT, MP2 | Provides bond lengths, bond angles, and dihedral angles. Essential for understanding molecular shape. |
| HOMO/LUMO Energies | DFT | The Highest Occupied and Lowest Unoccupied Molecular Orbital energies relate to the molecule's ability to donate or accept electrons, indicating its reactivity. |
| Molecular Electrostatic Potential (MEP) | DFT | Maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. |
| pKa | Various (e.g., empirical, DFT-based) | Predicts the ionization state of the carboxylic acid and piperazine nitrogens at physiological pH, which is crucial for solubility and target interaction. |
| LogP/LogD | Various (e.g., fragment-based, property-based) | Predicts the lipophilicity of the compound, which influences its absorption, distribution, and permeability across biological membranes. |
| Solvation Energy | DFT with a continuum solvent model | Predicts the energy change when the molecule is transferred from the gas phase to a solvent, indicating its solubility. |
In silico ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity predictions are also a critical component of modern drug discovery. nih.gov For various piperazine derivatives, these properties have been successfully predicted using online platforms and specialized software. nih.govmdpi.com These tools can estimate properties such as oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential for toxicity. nih.govmdpi.com A study on piperazine-2-carboxylic acid derivatives as anti-Alzheimer's agents included in silico predictions of ADME properties, which showed good CNS bioavailability and safety profiles for the lead compounds. nih.gov
In Vitro Biological Activity and Target Interactions
Receptor Binding Studies
The affinity of a compound for different receptors determines its potential biological effects and selectivity. The following subsections explore the binding profiles of piperazine (B1678402) derivatives at sigma, serotonin (B10506), dopamine (B1211576), and histamine (B1213489) receptors.
Sigma (σ) Receptor Binding Affinities (σ1 and σ2 subtypes)
The sigma-1 (σ1) and sigma-2 (σ2) receptors are unique intracellular proteins implicated in a variety of cellular functions and are targets for numerous synthetic compounds. Benzylpiperazine derivatives have been investigated for their ability to bind to these receptors. nih.gov
Research into a series of benzylpiperazine derivatives demonstrated notable affinity and selectivity for the σ1 receptor over the σ2 subtype. nih.gov One study identified a 4-methoxybenzylpiperazinyl derivative as a potent and selective ligand for the σ1 receptor. nih.gov Further modifications to this scaffold led to compounds with even greater σ1 affinity and selectivity. For instance, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, a related benzylpiperazine, showed a high affinity for the σ1 receptor with a Kᵢ value of 1.6 nM and an 886-fold selectivity over the σ2 receptor. nih.gov
In contrast, other structural modifications to the piperazine scaffold have yielded compounds with high affinity for the σ2 receptor. For example, replacing a piperazine's N-substituent with a bulky N-carbazolyl moiety resulted in a significant drop in σ1 affinity but maintained a notable σ2 receptor affinity (Kᵢ = 12.6 nM). nih.gov This suggests that the nature of the substituents on the benzylpiperazine core is a critical determinant of affinity and selectivity for sigma receptor subtypes. nih.govnih.gov
Table 1: Sigma Receptor Binding Affinities of Selected Benzylpiperazine Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound | σ1 Kᵢ (nM) | σ2 Kᵢ (nM) | Selectivity (Kᵢ σ2/Kᵢ σ1) |
|---|---|---|---|
| Lead Compound 8 | - | - | 432 |
| Compound 15 | 1.6 | - | 886 |
| Compound 24 | - | - | 423 |
| Haloperidol (Reference) | - | - | - |
Data sourced from a study on benzylpiperazine derivatives. nih.gov
Serotonin Receptor Selectivity of Piperazine Analogs
Arylpiperazine derivatives are well-known for their interaction with various serotonin (5-HT) receptors. acs.org The general structure, consisting of an aryl group, a piperazine ring, a linker, and a terminal fragment, can be modified to achieve selectivity for different 5-HT receptor subtypes. acs.org
For example, 1-(2-methoxyphenyl)piperazine (B120316) derivatives are a class of compounds that have been extensively studied for their 5-HT₁ₐ receptor activity. nih.gov Structure-activity relationship studies on analogs of the 5-HT₁ₐ antagonist NAN-190 showed that replacing the terminal phthalimide (B116566) moiety with alkyl amides improved both affinity and selectivity for the 5-HT₁ₐ receptor over α1-adrenergic receptors. nih.gov Specifically, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine demonstrated a high affinity for the 5-HT₁ₐ receptor (Kᵢ = 0.4 nM) with 160-fold selectivity. nih.gov
Other arylpiperazine analogs have been designed to target multiple serotonin receptors. acs.org For instance, some compounds have been developed as dual 5-HT₇/5-HT₁ₐ receptor ligands, while others show mixed affinity for 5-HT₇, 5-HT₁ₐ, and 5-HT₂ₐ receptors. acs.org The affinity of arylpiperazine derivatives for the 5-HT₂ₐ receptor is influenced by the specific structural features of the molecule, with some long-chained arylpiperazine-like ligands showing high-affinity binding. mdpi.com
Dopamine Receptor Binding (D2, D3, D4) of Related Piperazine Structures
The piperazine scaffold is a common feature in ligands targeting dopamine receptors, particularly the D₂-like subtypes (D₂, D₃, and D₄). nih.govelectronicsandbooks.com The development of subtype-selective ligands is a key goal in medicinal chemistry due to the high sequence homology between these receptors, especially D₂ and D₃. acs.org
Studies on 1-benzyl-4-arylpiperazine derivatives have explored their binding to the D₂ receptor. bg.ac.rs Docking studies revealed that the interaction involves the protonated N1 of the piperazine ring with an aspartate residue (Asp 86) and edge-to-face interactions between the aryl group and aromatic residues within the receptor's binding pocket. bg.ac.rs
Phenylpiperazine derivatives have been synthesized to act as selective molecular probes for D₂, D₃, and D₄ receptors. nih.govelectronicsandbooks.com By assembling phenylpiperazines with different spacer elements and terminal groups, researchers have developed ligands that preferentially bind to one subtype over the others. nih.govelectronicsandbooks.com For example, a series of 3-thiophenephenyl and 4-thiazolylphenyl fluoride (B91410) substituted N-phenylpiperazine analogs were evaluated, with one compound (compound 6a) showing nanomolar affinity for the human D₃ receptor and approximately 500-fold selectivity over the D₂ receptor. nih.gov This selectivity is thought to arise from the ability of these ligands to bind in a bitopic manner, engaging with both an orthosteric site and a secondary binding pocket on the D₃ receptor. acs.orgnih.gov
Table 2: Dopamine Receptor Binding Affinities (Kᵢ) of Selected Phenylpiperazine Analogs This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound Series | D₂ Kᵢ (nM) Range | D₃ Kᵢ (nM) Range | D₃ vs. D₂ Selectivity (Fold) |
|---|---|---|---|
| 3a-f | 349 - 7522 | 96 - 1413 | 1.0 - 7.5 |
| 6a-f | - | 1.4 - 43 | 67 - 1831 |
| 7a-f | - | 2.5 - 31 | 73 - 1390 |
Data represents ranges for series of N-phenylpiperazine analogs. nih.gov
Histamine H1 Receptor (H1R) Antagonism and Blood-Brain Barrier Penetration Strategies
Piperazine derivatives are a common structural class among histamine H1 receptor antagonists. encyclopedia.pub The ability of these compounds to cross the blood-brain barrier (BBB) is a critical factor determining their central nervous system effects. nih.gov
First-generation antihistamines, which often include piperazine structures, are typically lipophilic and can readily penetrate the BBB, leading to significant H1 receptor occupancy in the brain. nih.gov In contrast, second-generation antihistamines are designed to have limited BBB penetration to minimize central side effects. nih.gov This is often achieved by decreasing lipophilicity or by making the compounds substrates for efflux transporters at the BBB. nih.gov
Strategies to modulate the properties of H1R antagonists include modifying the core structure. For example, creating a tricyclic ring system by fusing two aromatic rings has been shown to increase both affinity and residence time at the H1 receptor. acs.org Additionally, incorporating a carboxylic acid moiety is a known strategy to regulate pharmacokinetic properties and prevent brain penetration. acs.org While many piperazine-based H1 antagonists exist, some derivatives show high selectivity for other receptors, such as the histamine H3 receptor, with negligible affinity for the H1 subtype (Kᵢ > 10,000 nM). nih.gov
Enzyme Inhibition Assays
Beyond receptor interactions, piperazine-containing compounds have been evaluated as inhibitors of various enzymes, which can be a primary therapeutic mechanism or a source of off-target effects.
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory lipid epoxides, known as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts. researchgate.netnih.gov Inhibition of sEH is therefore considered a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. researchgate.netacgpubs.org
The catalytic pocket of sEH is well-suited to accommodate urea, amide, and carbamate (B1207046) functionalities, which can form key hydrogen bonding interactions with active site residues like Asp333, Tyr381, and Tyr465. nih.gov In a search for novel sEH inhibitors, a series of piperazine and piperidine (B6355638) amide derivatives of chromone-2-carboxylic acid were synthesized and evaluated. acgpubs.org One of these derivatives, a chromen-2-amide featuring a benzyl (B1604629) piperidine moiety, was identified as an inhibitor of human sEH with an IC₅₀ value of 1.75 µM, establishing it as a novel lead structure for further development. acgpubs.org While this specific study focused on piperidine, the structural similarity and the inclusion of piperazine amides in the synthetic library highlight the potential of the broader piperazine class as sEH inhibitors. acgpubs.org
Histone Deacetylase 6 (HDAC6) Inhibition and Isozyme Selectivity
The inhibition of histone deacetylase 6 (HDAC6) is a significant therapeutic target, particularly for neurodegenerative diseases. nih.govnih.gov However, the development of central nervous system (CNS) active HDAC6 inhibitors is challenging due to the low blood-brain barrier (BBB) permeability of many existing compounds, often because of highly polar moieties like hydroxamate. nih.govnih.gov
Researchers have explored a hybrid strategy to overcome this, combining features of HDAC6 inhibitors with those of brain-penetrant molecules. nih.gov One successful approach involved incorporating a benzylpiperazine moiety as a "cap" group for hydroxamate-type HDAC6 inhibitors. nih.govnih.gov This design was inspired by the benzhydryl piperazine unit in the H1R antagonist cetirizine, which demonstrates brain penetration despite having a polar carboxylic acid group. nih.gov This strategy led to the identification of potent and isozyme-selective HDAC6 inhibitors. nih.gov
The benzylpiperazine structure proved to be an effective carrier for delivering hydroxamate-containing compounds to the brain and an acceptable cap group for designing selective HDAC6 inhibitors. nih.gov Structure-activity relationship (SAR) studies indicated that the linker length between the piperazine ring and the hydroxamate group is crucial; increasing the number of carbon atoms in the linker decreased both HDAC6 inhibitory activity and isozyme selectivity. nih.gov For instance, compound 2 (a hybrid of tubastatin A and cetirizine) was identified as a potent lead compound. nih.gov Further modification led to compound 1 (KH-259), a CNS-penetrant and selective HDAC6 inhibitor with suitable pharmacokinetic properties for a CNS drug. nih.gov This compound was shown to increase acetylated α-tubulin levels in the brain without affecting acetylated histone H3K9, which is consistent with specific inhibition of the cytoplasmic enzyme HDAC6 over nuclear HDACs. nih.gov
The selectivity of inhibitors for HDAC6 over other HDAC isozymes, particularly class I HDACs, is a critical aspect of their design. bldpharm.com The bulky capping groups of some inhibitors interact with a pocket formed by the L1 loop of HDAC6, which contributes to their selectivity. bldpharm.com For example, Bavarostat exhibits exceptional selectivity for HDAC6 over class I HDACs like HDAC1, 2, and 3. bldpharm.com
Table 1: HDAC Inhibition Profile of Select Compounds Data sourced from referenced studies.
| Compound | Target | IC50 (nM) | Selectivity Notes | Reference |
|---|---|---|---|---|
| 6a (indole-piperazine hybrid) | HDAC1 | 205 | Moderate inhibition of HDAC2 (580 nM) and HDAC3 (630 nM); poor against HDAC8; no inhibition of HDAC4-6. | nih.gov |
| MS-275 (benzamide HDACi) | HDAC1 | 243 | Selectively inhibits class I HDACs; IC50 for HDAC2 is 453 nM and for HDAC3 is 248 nM. | nih.gov |
| Quisinostat | HDAC1 | 0.11 | Potent class I HDAC inhibitor. | nih.gov |
Tyrosinase Inhibition Studies
Tyrosinase is a key copper-containing enzyme that controls the production of melanin, making it a target for inhibitors in cosmetics and medicine. nih.govnih.gov While compounds like kojic acid, arbutin, and hydroquinone (B1673460) are known tyrosinase inhibitors, their use is limited by issues such as toxicity and poor skin permeability. nih.gov Phenolic compounds with a carboxylic acid group often have poor skin permeation, which reduces their in vivo efficacy. nih.gov
To address these limitations, researchers have designed and synthesized derivatives combining piperazine amides with benzoic or cinnamic acids to enhance water solubility and drug-like properties. nih.gov A study investigating benzoyl and cinnamoyl piperazine/piperidine amides found several potent tyrosinase inhibitors. nih.gov For example, the reaction of protocathecuic acid with 1-benzylpiperazine (B3395278) yielded (4-Benzylpiperazin-1-yl)-(3,4-dihydroxyphenyl)methanone (1a), which was evaluated for its inhibitory activity. nih.gov
Molecular docking studies suggest that the benzyl substituent of these amide analogues makes important interactions within the enzyme's active site, which may explain their potency. nih.gov The protonated form of the benzylpiperazine moiety is believed to be predominant under assay conditions (pH 6.5). nih.gov Other studies have also explored piperazine derivatives as tyrosinase inhibitors, with some compounds bearing a 1,2,4-triazole (B32235) nucleus showing IC50 values in the low micromolar range. medchemexpress.com For example, compound 10b from one such study was found to be a potent tyrosinase inhibitor with an IC50 value of 30.7 ± 0.2 µM and a Ki of 9.54 µM, acting as a mixed-type inhibitor. medchemexpress.com
Table 2: Tyrosinase Inhibition by Piperazine Derivatives and Standards Data represents IC50 values from various studies.
| Compound | Enzyme Source | IC50 | Reference |
|---|---|---|---|
| Compound 2 (phenylalkylcinnamide) | Mushroom | 0.03 mM | wikipedia.org |
| Compound 12 (phenylalkylcinnamide) | Mushroom | 0.028 mM | wikipedia.org |
| Hydroquinone (standard) | Mushroom | 0.037 mM | wikipedia.org |
| Ferulic acid-p-methoxybenzyl piperazine amide | Mushroom | 66.5 µM | wikipedia.org |
| Ferulic acid-p-fluoro piperazine amide | Mushroom | 61.1 µM | wikipedia.org |
| Compound 10b (piperazine-triazole derivative) | Mushroom | 30.7 µM | medchemexpress.com |
Angiotensin-Converting Enzyme (ACE) Inhibition by Derivatives
Angiotensin-converting enzyme (ACE) is a zinc metalloproteinase that plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the vasoconstrictor angiotensin II. nih.govnih.gov ACE inhibitors lower blood pressure and are used to treat hypertension and heart failure. nih.govstereoelectronics.org A key structural feature for many ACE inhibitors is the presence of a carboxylic acid group, which is designed to mimic the C-terminal carboxylate of natural ACE substrates and interact with the zinc ion in the enzyme's active site. scbt.com
Research into ACE inhibitors has explored a wide range of N-substituted amino acid derivatives, including those with monocyclic and bicyclic structures. nih.gov For instance, series of 1-glutarylindoline-2(S)-carboxylic acid derivatives have been prepared and tested for ACE inhibition, with some compounds showing high potency. researchgate.net Compound 6u from this series had an in vitro IC50 of 4.8 x 10⁻⁹ M. researchgate.net Similarly, (4S)-1-alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives have shown potent in vitro ACE inhibitory activities, with IC50 values as low as 1.1 x 10⁻⁸ M to 1.5 x 10⁻⁹ M. novonordisk.com
While various heterocyclic carboxylic acids have been investigated as potential ACE inhibitors, specific studies on the ACE inhibitory activity of 1-benzylpiperazine-2-carboxylic acid itself were not prominently featured in the searched literature. The development of dicarboxylate inhibitors like enalaprilat, which replaced the thiol group of captopril (B1668294) with a carboxylate, highlights the importance of the carboxylic acid moiety as a zinc-binding group in this class of drugs. patsnap.com
Heme Oxygenase-1 (HO-1) Inhibition
Heme oxygenase (HO) is an enzyme family that catabolizes heme into carbon monoxide, ferrous iron, and biliverdin. There are two main active isoforms: the inducible HO-1 and the constitutive HO-2. The HO system is involved in various physiological processes, including cytoprotection and inflammation, making selective inhibitors valuable research tools and potential therapeutics. For instance, inhibiting HO-1 can sensitize pancreatic cancer cells to the cytotoxic effects of arsenic trioxide by increasing apoptosis and reactive oxygen species (ROS) generation.
The development of HO-1 inhibitors has historically involved metalloporphyrins, which are generally non-selective. More recent efforts have focused on non-porphyrin based, isozyme-selective inhibitors. For example, imidazole-dioxolane derivatives were among the first generation of selective HO-1 inhibitors. One compound, Heme Oxygenase-1-IN-1 (Compound 2) hydrochloride, is reported as an HO-1 inhibitor with an IC50 of 0.25 μM.
Analogs of clemizole, a 1H-benzimidazole derivative, have been synthesized and evaluated as HO inhibitors, with many showing high potency and selectivity for the HO-2 isozyme over HO-1. However, the searched literature did not yield specific studies detailing the evaluation of this compound or its direct derivatives as inhibitors of Heme Oxygenase-1.
Acetylcholinesterase (AChE) Inhibition and Binding Site Interactions
Acetylcholinesterase (AChE) is a critical enzyme that terminates cholinergic neurotransmission by hydrolyzing acetylcholine (B1216132). researchgate.net Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. researchgate.net Research has explored various scaffolds for AChE inhibition, including derivatives of 1-benzylpiperidine (B1218667), a close structural analog of 1-benzylpiperazine.
A series of 1-benzylpiperidine and 1-benzoylpiperidine (B189436) derivatives were synthesized and evaluated for their ability to inhibit AChE. researchgate.net Several compounds exhibited moderate inhibitory activity. researchgate.net Compound 19 , a 1-benzylpiperidine derivative, emerged as the most potent AChE inhibitor in its series with an IC50 of 5.10 ± 0.24 µM. researchgate.net This activity was attributed to the presence of a fluorine atom which likely enhances interactions with key residues at the AChE active site. researchgate.net
The active site of AChE is located at the bottom of a deep gorge and contains a catalytic triad. In addition to the catalytic site, a peripheral anionic site (PAS) located at the entrance of the gorge can bind allosteric inhibitors. Molecular docking studies of benzylpiperidine derivatives have provided insights into their binding interactions. researchgate.net For example, compound 20 showed π-π interactions between the aromatic ring of its 2-phenylacetate moiety and the Trp286 residue, as well as with the Tyr341 residue via its N-benzylpiperidine moiety. researchgate.net These types of interactions with key aromatic residues in the active site gorge are crucial for the stability of the ligand-enzyme complex. researchgate.net
Table 3: AChE Inhibitory Activity of Benzylpiperidine Derivatives Data sourced from referenced study.
| Compound | IC50 for AChE (µM) | IC50 for BuChE (µM) | Reference |
|---|---|---|---|
| 7 | 28.30 ± 1.15 | > 500 | researchgate.net |
| 8 | 41.00 ± 1.25 | > 500 | researchgate.net |
| 9 | 33.30 ± 1.14 | > 500 | researchgate.net |
| 10 | 30.70 ± 1.23 | > 500 | researchgate.net |
| 19 | 5.10 ± 0.24 | 26.78 ± 0.81 | researchgate.net |
| 22 | 61.70 ± 2.56 | 59.30 ± 1.42 | researchgate.net |
| Galantamine (Control) | 1.19 ± 0.046 | 29.05 ± 0.972 | researchgate.net |
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibiting MAGL increases 2-AG levels, which has shown beneficial effects in models of neurodegenerative diseases, inflammation, and pain.
A class of benzylpiperidine-based MAGL inhibitors, which are structurally related to benzylpiperazine compounds, has been synthesized and studied. The first synthesized benzylpiperidine MAGL inhibitor in this series, compound 7 , showed an encouraging IC50 value of 133.9 nM for MAGL and good selectivity over the related enzyme FAAH (IC50 = 5.9 μM). Further optimization led to the identification of compound 13 , which demonstrated potent, reversible, and selective MAGL inhibition. These findings suggest that the benzylpiperidine scaffold is a promising starting point for developing effective MAGL inhibitors. Combining MAGL inhibition with the inhibition of other enzymes, such as cyclooxygenases (COX), has been explored as a therapeutic strategy for reducing neuropathic pain.
Table 4: MAGL Inhibitory Activity of Benzylpiperidine Derivatives Data sourced from referenced study.
| Compound | IC50 for MAGL (nM) | IC50 for FAAH (µM) | Reference |
|---|---|---|---|
| 7 | 133.9 | 5.9 | |
| 13 | Potent, reversible, and selective | - |
Structure Activity Relationship Sar Studies
Impact of Substitutions on the Benzyl (B1604629) Moiety and Piperazine (B1678402) Ring on Biological Activity
Modifications to the benzyl group and the piperazine ring of 1-benzylpiperazine-2-carboxylic acid analogs have a significant impact on their biological activity. Studies on a series of 1,4-bisbenzylpiperazine-2-carboxylic acids as potential anti-Alzheimer's agents have provided valuable insights into these relationships.
Specifically, the position of substituents on the benzyl rings plays a crucial role. For instance, in a series of cholinesterase inhibitors, compounds with chloro-substitutions on the benzyl groups were synthesized and evaluated. The compound 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid demonstrated the highest activity against the acetylcholinesterase (AChE) enzyme within its series, with a K_i value of 10.18 µM and a notable selectivity for AChE. nih.gov This suggests that substitution at the para-position of the benzyl ring can be favorable for activity.
The nature of the substituent is also critical. The introduction of different groups on the benzyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to biological targets. nih.gov Molecular modeling studies of these derivatives have indicated that the benzyl groups can engage in hydrophobic interactions with the active sites of enzymes like AChE and butyrylcholinesterase (BChE). nih.gov
Furthermore, the substitution pattern on the piperazine ring itself is a key determinant of activity. The piperazine scaffold is recognized as a privileged structure in drug discovery, and its nitrogen atoms allow for modifications that can improve pharmacokinetic properties. researchgate.netresearchgate.net In the context of this compound, the substituents at the N1 and N4 positions of the piperazine ring are pivotal. In the aforementioned anti-Alzheimer's study, the presence of benzyl groups at both N1 and N4 was a common feature of the active compounds. nih.gov
| Compound | Substituent on Benzyl Rings | Target | Activity (K_i, µM) | Selectivity Index (SI) for AChE |
|---|---|---|---|---|
| 4c | 4-chloro | AChE | 10.18 ± 1.00 | ~17.90 |
Role of the Carboxylic Acid Group and its Derivatives in Target Binding
The carboxylic acid group at the 2-position of the piperazine ring is a critical functional group that significantly influences the molecule's interaction with biological targets. This acidic moiety can participate in key binding interactions such as hydrogen bonding and ionic interactions. researchgate.net Molecular docking studies have shown that the carboxylic acid group can form stable hydrogen bonds and ionic interactions with the catalytic and peripheral anionic sites of enzymes. nih.gov
The importance of this group is further highlighted when it is converted into its derivatives, such as esters, amides, or hydroxamic acids. These modifications can dramatically alter the compound's potency and selectivity. For example, converting the carboxylic acid of 1,4-bisbenzylpiperazine-2-carboxylic acid analogs into hydroxamic acids or carboxamides resulted in a shift of activity. While the free carboxylic acid series showed enhanced selectivity for AChE, the hydroxamic acid and carboxamide derivatives were found to be more potent and selective inhibitors of BChE. nih.gov
Notably, the derivative 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) exhibited exceptionally potent inhibitory activity against BChE, with a K_i of 1.6 nM, which was significantly more potent than the reference drugs donepezil (B133215) and tacrine. nih.gov This demonstrates that while the carboxylic acid itself is a key pharmacophoric feature, its bioisosteric replacement or derivatization can be a powerful strategy to modulate activity and selectivity. Amides, being stable and relatively neutral derivatives, can also provide a specific three-dimensional scaffold necessary for optimal binding. researchgate.net
| Compound Series | Functional Group at C2 | Primary Target | Example Compound | Potency (K_i) |
|---|---|---|---|---|
| 4a-g | Carboxylic Acid | AChE | 4c (1,4-bis(4-chlorobenzyl) derivative) | 10.18 µM (AChE) |
| 7a-f | Hydroxamic Acid | BChE | 7b (1,4-bis(2-chlorobenzyl) derivative) | 1.6 nM (BChE) |
| 8a-s | Carboxamide | BChE | - | Potent BChE inhibition |
Influence of Stereochemistry on Activity and Selectivity
The presence of a carboxylic acid group at the C2 position of the piperazine ring introduces a chiral center, meaning that this compound can exist as two enantiomers (R and S). Stereochemistry is a critical factor in the biological activity of many pharmaceuticals, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its chiral biological target, such as a receptor or enzyme. nih.govbldpharm.com
The differential activity of enantiomers is a well-established principle in medicinal chemistry. Generally, only one enantiomer (the eutomer) exhibits the desired pharmacological activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. bldpharm.com For piperazine derivatives, the synthesis of enantiomerically pure compounds is an area of active research, with methods developed for the chiral synthesis and enzymatic resolution of precursors like (S)-(-)-piperazine-2-carboxylic acid. umn.eduresearchgate.net
While specific studies comparing the biological activities of the (R) and (S) enantiomers of this compound are not detailed in the provided context, research on related chiral compounds underscores the importance of stereochemistry. For example, studies on other chiral piperazine derivatives have shown that stereochemistry can significantly affect target binding and biological activity. bldpharm.com The development of enantioselective syntheses for piperazine-based structures is driven by the need to access stereodefined molecules to improve binding affinity and specificity for biological targets. nih.gov Molecular modeling of related compounds has shown that different stereoisomers can adopt distinct orientations within a binding site, leading to significant differences in biological activity. bldpharm.com
Quantitative Analysis of Structural Modifications and Their Biological Effects
Quantitative structure-activity relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models aim to predict the activity of new compounds based on their physicochemical properties, which are represented by molecular descriptors. smolecule.com
For piperazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structural requirements for biological activity. These studies analyze the steric and electrostatic fields of a series of compounds to build a predictive model. For example, 3D-QSAR studies on piperazine derivatives with antihistamine and antibradykinin effects have shown that electrostatic and steric factors, but not hydrophobicity, were correlated with their antagonistic effects. smolecule.com
Applications in Pre Clinical Drug Discovery and Medicinal Chemistry
Design and Synthesis of Novel Therapeutic Agents
The 1-benzylpiperazine-2-carboxylic acid framework serves as a foundational structure in the design and synthesis of new therapeutic agents. Medicinal chemists utilize this scaffold due to the synthetic tractability of the piperazine (B1678402) ring, which allows for modifications at multiple positions to optimize pharmacological properties. The benzyl (B1604629) group can be substituted to explore hydrophobic interactions, while the carboxylic acid provides a key interaction point (e.g., for hydrogen bonding or salt bridge formation) and a handle for further chemical elaboration into amides, esters, or other functional groups. nih.gov
The synthesis of derivatives often involves the reaction of piperazine with benzyl chloride, followed by subsequent modifications. orgsyn.org This approach has been used to create libraries of compounds for screening against various biological targets. For instance, considerable effort has been dedicated to developing small-molecule inhibitors of anti-apoptotic proteins like Bcl-2, where benzylpiperazine derivatives have emerged as a promising class of compounds. nih.gov Similarly, this core has been instrumental in creating ligands for sigma receptors, which are implicated in pain signaling. nih.govresearchgate.net A key advantage of this scaffold is that the benzyl group can be easily removed through hydrogenolysis, providing a straightforward route to 1-monosubstituted piperazines for further diversification. orgsyn.org
Development of Ligands for Various Receptors as Research Tools
The benzylpiperazine core is a well-established pharmacophore for interacting with a variety of receptors, particularly within the central nervous system (CNS). Derivatives have been synthesized and characterized as high-affinity ligands for several receptor types, serving as invaluable research tools to probe receptor function and distribution.
One of the most studied targets for benzylpiperazine derivatives is the sigma (σ) receptor family (σ₁ and σ₂). nih.gov These receptors are involved in a wide range of cellular functions and are implicated in pain, neurodegenerative diseases, and cancer. researchgate.netbohrium.com Researchers have systematically modified the benzylpiperazine structure to develop ligands with high affinity and selectivity for the σ₁ receptor over the σ₂ subtype. nih.gov For example, a series of new benzylpiperazinyl derivatives were designed based on a lead compound, 4-methoxybenzylpiperazinyl derivative 8 , to improve potency and selectivity for the σ₁ receptor. nih.gov
Furthermore, N-aryl-N'-benzylpiperazines have been developed as ligands for dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors, which are key targets in the treatment of psychosis. nih.govscilit.com The ability to generate selective ligands for these and other receptors allows researchers to investigate their roles in physiological and pathological processes.
Table 1: Benzylpiperazine Derivatives as Ligands for Various Receptors
| Derivative Class | Target Receptor(s) | Research Application | Citations |
|---|---|---|---|
| Benzylpiperazinyl Ketones | Sigma-1 (σ₁) Receptor | Probing role in pain modulation; developing selective antagonists. | bohrium.com, nih.gov, researchgate.net |
| N-Aryl-N'-benzylpiperazines | Dopamine D₂, Serotonin 5-HT₁ₐ, Alpha 1-Adrenergic | Investigating mechanisms of antipsychotic action. | nih.gov, scilit.com |
| Substituted Benzylpiperazines | Bcl-2 Family Proteins (Mcl-1) | Studying apoptosis; developing selective protein-protein interaction inhibitors. | nih.gov |
| Benzylpiperazine Carboxamides | Hydroxy-carboxylic Acid Receptor 2 (HCAR2) | Exploring ligand-receptor interactions for metabolic diseases. | nih.gov, researchgate.net |
Use in Neuroscience Research for Studying Neurotransmitter Systems
The parent compound, N-benzylpiperazine (BZP), is a CNS stimulant that impacts several key neurotransmitter systems. europa.eu Research into its mechanism of action has provided insights into monoaminergic signaling. Studies have shown that BZP stimulates the release and inhibits the reuptake of dopamine (DA), serotonin (5-HT), and noradrenaline (NA). nih.gov This activity has made BZP and its analogs useful tools for studying the complex interplay of these neurotransmitter systems.
In vitro studies using rat synaptosomes demonstrated that BZP prompts the release of these neurotransmitters, highlighting its role as a substrate for monoamine transporters. nih.gov Further research has explored the effects of BZP and its metabolites on memory, showing that they can enhance both the acquisition and consolidation of memory in animal models, likely through their modulation of neurotransmitter systems. nih.gov The development of derivatives based on the this compound scaffold allows for a more refined dissection of these effects, enabling the creation of molecules that selectively target one neurotransmitter system over others to study their specific contributions to complex behaviors and neurological disorders.
Exploration of Analogs for Specific Therapeutic Modalities
The versatility of the this compound scaffold has been exploited to create analogs with potential applications across diverse therapeutic areas.
Antidepressants and Antipsychotics: The structural similarity of benzylpiperazine derivatives to known psychoactive compounds has driven research into their potential as antidepressants and antipsychotics. nih.gov By incorporating the N-benzylpiperazine core into larger molecules, researchers have developed compounds with high affinity for dopamine D₂ and serotonin 5-HT₁ₐ receptors. nih.gov A series of N₁-(2-Alkoxyphenyl)piperazines with an N₄-benzyl group showed promising in vivo activity in models predictive of clinical antipsychotic effects. nih.gov
Anticancer Agents: The benzylpiperazine scaffold has been used in the de novo design of selective inhibitors for anti-apoptotic proteins, a key strategy in cancer therapy. nih.gov Considerable efforts have focused on targeting the B-cell lymphoma 2 (Bcl-2) family of proteins. In one study, four series of benzylpiperazine derivatives were designed and synthesized, leading to the discovery of compounds that selectively bind to Myeloid Cell Leukemia 1 (Mcl-1), a crucial anti-apoptotic protein, with high affinity and no detectable binding to other family members like Bcl-2 or Bcl-xL. nih.gov The most potent compound exhibited a Kᵢ value of 0.18 μM for Mcl-1, demonstrating the potential of this scaffold to generate highly selective anticancer agents. nih.gov
Agents for Neurodegenerative Diseases: A study focusing on Alzheimer's disease evaluated 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives as potential therapeutic agents. researchgate.net This highlights the application of the specific scaffold for complex neurodegenerative disorders.
Table 2: Selected Therapeutic Applications of Benzylpiperazine Analogs
| Therapeutic Modality | Specific Target(s) | Key Findings | Citations |
|---|---|---|---|
| Antipsychotic | D₂, 5-HT₁ₐ, α₁-adrenergic receptors | N-aryl-N'-benzylpiperazine derivatives showed excellent in vivo activity in conditioned avoidance response (CAR) tests. | nih.gov, scilit.com |
| Anticancer | Mcl-1 (anti-apoptotic protein) | Designed benzylpiperazine derivatives act as potent and highly selective inhibitors of Mcl-1 over other Bcl-2 family proteins. | nih.gov |
| Analgesic (Pain) | Sigma-1 (σ₁) Receptor | A benzylpiperazine derivative (15 ) produced significant antinociceptive and anti-allodynic effects in mouse pain models without motor impairment. | bohrium.com, nih.gov |
| Anti-Alzheimer's | Multi-target (see 7.5) | 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives evaluated as potential multi-target agents. | researchgate.net |
Role in Multitarget-Directed Ligand Design
Complex multifactorial diseases like Alzheimer's have spurred the development of multitarget-directed ligands (MTDLs)—single molecules designed to engage multiple biological targets simultaneously. nih.govresearchgate.net The benzylpiperazine scaffold is well-suited for this strategy. Its structure can be elaborated to incorporate distinct pharmacophores capable of interacting with different targets.
In the context of Alzheimer's disease, research has focused on designing benzylpiperazine derivatives that can dually inhibit enzymes like acetylcholinesterase (AChE) and beta-secretase-1 (BACE-1), or that can inhibit AChE while also preventing the aggregation of beta-amyloid (Aβ) plaques. jneonatalsurg.comsci-hub.se A recent in silico study proposed benzylpiperazine derivatives as promising dual-acting inhibitors against both AChE and Aβ aggregation. jneonatalsurg.com Furthermore, a study published in 2025 specifically describes the evaluation of 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives as potential MTDLs for Alzheimer's, underscoring the direct relevance of this scaffold in creating next-generation therapeutics for complex pathologies. researchgate.net
Development of Radioligands for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that allow for the quantification of receptors and other molecular targets in the living brain. nih.govfrontiersin.org The development of selective radioligands is crucial for these technologies. An ideal radioligand must exhibit high affinity and selectivity for its target, possess appropriate lipophilicity to cross the blood-brain barrier, and have favorable kinetics and metabolism. frontiersin.orgnih.gov
The this compound scaffold is a candidate for developing such imaging agents. The structure can be chemically modified to introduce a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting isotope. nih.govfrontiersin.org For example, a fluorine atom for ¹⁸F-labeling could be incorporated onto the benzyl ring. nih.gov While specific PET/SPECT ligands based directly on this compound are still under development, the successful creation of radioligands from structurally related scaffolds for CNS targets validates the approach. For instance, derivatives of nipecotic acid, which also contains a cyclic amine and a carboxylic acid, have been synthesized and evaluated for PET imaging of the GABA transporter 1 (GAT1). nih.gov The principles learned from developing radioligands for targets like the CB₂ receptor or nicotinic acetylcholine (B1216132) receptors can be applied to create novel PET tracers from the benzylpiperazine core to visualize targets relevant to pain, psychosis, and neurodegeneration. nih.govresearchgate.net
Advanced Analytical Methodologies for Research Characterization and Quantification of 1 Benzylpiperazine 2 Carboxylic Acid
The rigorous characterization and quantification of 1-Benzylpiperazine-2-carboxylic acid, a chiral derivative of piperazine (B1678402), rely on a suite of advanced analytical methodologies. Given its structural features—a benzyl (B1604629) group, a piperazine ring, and a carboxylic acid moiety—the compound possesses properties that make it amenable to various sophisticated analytical techniques. These methods are crucial for determining purity, identifying enantiomers, and quantifying the compound in different matrices.
Future Directions in 1 Benzylpiperazine 2 Carboxylic Acid Research
Exploration of Novel Synthetic Pathways
The advancement of therapeutic agents based on the 1-benzylpiperazine-2-carboxylic acid core is intrinsically linked to the development of innovative and efficient synthetic strategies. Future research will likely focus on creating more streamlined, cost-effective, and versatile chemical routes.
Current synthetic approaches often involve multi-step sequences. For instance, the synthesis of related benzylpiperazine derivatives has been achieved through methods such as the reaction of trifluoromethyl-substituted 2-chloropyridines with bromothiophenols in the presence of a base like potassium carbonate. unisi.it Another established route involves the Suzuki-Miyaura cross-coupling reaction, which has been utilized to connect different molecular fragments, followed by deprotection steps to yield the final amine precursors. unisi.it
Catalyst Development: Investigating new catalysts, such as advanced palladium complexes, for cross-coupling reactions could lead to higher efficiency and milder reaction conditions. The use of tris(dibenzylideneacetone)dipalladium with specific ligands like Xantphos has been documented for creating diarylsulfide derivatives from intermediate compounds. unisi.it
Asymmetric Synthesis: For chiral compounds like this compound, developing novel methods for asymmetric synthesis is crucial to produce enantiomerically pure substances, which often exhibit distinct pharmacological activities.
Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control, moving away from traditional batch processing.
Novel Building Blocks: The synthesis and utilization of new, functionalized building blocks will enable the rapid generation of diverse chemical libraries for biological screening. For example, different synthetic pathways have been employed for preparing various benzoic acid and amine precursors that are later combined to form the final amide products using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). unisi.it
A comparative table of synthetic reagents used in the formation of related piperazine (B1678402) derivatives highlights the variety of current methods.
| Reaction Type | Reagents and Conditions | Purpose | Reference |
| Nucleophilic Aromatic Substitution | 1-Methylpiperazine, 4-fluorobenzaldehyde, K₂CO₃, DMF, reflux | Synthesis of a piperazine-containing aldehyde intermediate | mdpi.com |
| Amide Coupling | Benzoic acid, HATU, DIPEA | Formation of amide bond between an amine and a carboxylic acid | unisi.it |
| Suzuki Coupling | 9-BBN, Pd(PPh₃)₄, TBAI, NaOH (aq.) | Carbon-carbon bond formation to link aromatic rings | unisi.it |
| Deprotection | HCl in dioxane | Removal of Boc protecting group from piperidine (B6355638) nitrogen | unisi.it |
| Saponification | Lithium hydroxide (B78521) (LiOH) | Hydrolysis of a methyl ester to a carboxylic acid | unisi.it |
Design of Advanced Derivatives with Enhanced Selectivity or Multi-target Activity
A primary goal in medicinal chemistry is the design of ligands that interact specifically with their intended biological targets, thereby minimizing off-target effects. Alternatively, designing ligands that can modulate multiple targets simultaneously offers a promising strategy for treating complex multifactorial diseases. The 1-benzylpiperazine (B3395278) scaffold is an excellent starting point for both approaches.
Enhanced Selectivity: Research has demonstrated that derivatives of benzylpiperazine can be engineered for high selectivity. In one study, a series of benzylpiperazine derivatives was designed and synthesized to target anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. nih.gov Out of 81 synthesized compounds, several were found to be highly selective binders to Myeloid cell leukemia 1 (Mcl-1) with no detectable binding to other family members like Bcl-2 or Bcl-xL. nih.gov The most potent of these selective compounds exhibited a Ki value of 0.18 μM for Mcl-1, showcasing the potential to develop highly specific inhibitors from this chemical class. nih.gov Similarly, other research has focused on developing arylalkyl 4-benzylpiperazine derivatives as selective ligands for sigma receptors. nih.gov
Multi-target Activity: The complexity of diseases like Alzheimer's and cancer has spurred the development of multi-target-directed ligands. The piperazine and related piperidine scaffolds have been successfully utilized in this area. For example, a series of N-benzylpiperidine analogs were designed as dual inhibitors of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in Alzheimer's disease pathology. nih.gov In another study, benzhydrylpiperazine derivatives were developed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation and cancer. rsc.org
The table below summarizes selected examples of advanced piperazine derivatives and their targeted activities.
| Derivative Class | Target(s) | Activity/Finding | Reference |
| Benzylpiperazine Derivatives | Mcl-1 (selective) | Identified compounds with high selectivity for Mcl-1 over Bcl-2/Bcl-xL (Ki = 0.18 μM for most potent). | nih.gov |
| N-Benzylpiperidine Analogs | AChE and BACE-1 (multi-target) | Developed balanced inhibitors for both targets for potential Alzheimer's treatment. | nih.gov |
| Phenylpiperazine Derivatives | Topoisomerase II | Designed compounds with cytotoxic activity against cancer cell lines. | mdpi.com |
| Benzhydrylpiperazine Derivatives | COX-2 and 5-LOX (multi-target) | Compound 9d showed potent dual inhibition (COX-2 IC₅₀ = 0.25 μM; 5-LOX IC₅₀ = 7.87 μM). | rsc.org |
| Thiazolylhydrazine-piperazine Derivatives | MAO-A (selective) | Synthesized compounds showed selective inhibition of Monoamine Oxidase A. | mdpi.com |
Future work will involve expanding the structural diversity of these derivatives through systematic structure-activity relationship (SAR) studies to fine-tune their potency and selectivity profiles.
Deeper Mechanistic Investigations of Ligand-Target Interactions
A thorough understanding of how a ligand binds to its biological target at the molecular level is fundamental for rational drug design. For derivatives of this compound, future research must move beyond simple affinity measurements to detailed mechanistic studies.
Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structures of ligand-protein complexes, revealing precise binding modes and key intermolecular interactions. While such experimental data is the gold standard, computational methods are also invaluable. Molecular docking and molecular dynamics (MD) simulations have been used to derive binding modes for benzylpiperazine derivatives with their targets. nih.gov These simulations helped to reasonably interpret the observed binding affinity and selectivity of the compounds for the Mcl-1 protein. nih.gov
Further mechanistic studies could involve:
Fluorescence Spectroscopy: This technique has been used to prove that certain phenylpiperazine derivatives can bind to the minor groove of DNA, confirming predictions from docking studies. mdpi.com
Isothermal Titration Calorimetry (ITC): ITC can provide a complete thermodynamic profile of the binding interaction, including enthalpy and entropy changes, offering deeper insights into the driving forces of binding.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This method can identify changes in protein conformation upon ligand binding, mapping the interaction site and allosteric effects.
By combining these experimental and computational techniques, researchers can build a comprehensive picture of the structure-function relationships that govern the activity of these compounds, paving the way for more informed and successful design strategies.
Application of Advanced Computational Methodologies for Predictive Modeling
The role of computational chemistry and bioinformatics in drug discovery is rapidly expanding. researchgate.net For the this compound family, these methods are essential for accelerating the design-synthesis-test cycle.
The initial design of novel benzylpiperazine derivatives has already been guided by computational algorithms. nih.gov Future research will likely incorporate more sophisticated computational tools:
Quantitative Structure-Activity Relationship (QSAR): QSAR models create a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net These models can predict the activity of virtual compounds before they are synthesized, helping to prioritize the most promising candidates.
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model can then be used to screen large virtual libraries for new chemical scaffolds that fit the model.
Machine Learning and Artificial Intelligence (AI): AI-driven platforms can analyze vast datasets to identify complex patterns and build predictive models for activity, selectivity, and even ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net These technologies can uncover novel structure-activity relationships that may not be apparent through traditional analysis.
Free Energy Perturbation (FEP): Advanced simulation techniques like FEP can provide highly accurate calculations of the relative binding affinities between a series of ligands and their target, offering a powerful predictive tool for lead optimization.
The integration of these advanced computational methods will not only streamline the discovery of new lead compounds but also enhance the precision of drug design, ultimately leading to the development of more effective and safer therapeutic agents. researchgate.net
Q & A
Q. What are the key steps in synthesizing 1-Benzylpiperazine-2-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves functional group protection (e.g., benzyloxycarbonyl or Boc groups) and cyclization reactions. Optimization includes:
- Solvent selection : Polar aprotic solvents like DMF or THF improve reactivity .
- Temperature control : Room temperature or mild heating (40–60°C) minimizes side reactions .
- Reagent ratios : Stoichiometric excess of di-tert-butyl dicarbonate (Boc₂O) ensures complete protection of amine groups .
- Purification : Recrystallization or column chromatography achieves >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Spectroscopy : IR confirms carbonyl groups (C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) .
- Chromatography : HPLC or GC-MS validates purity and quantifies enantiomeric excess .
- Mass spectrometry : High-resolution MS (HRMS) determines molecular formula accuracy (e.g., C₁₃H₁₆N₂O₄ for the non-chiral variant) .
Q. How do functional groups (benzyloxycarbonyl, carboxylic acid) influence reactivity?
- The benzyloxycarbonyl (Cbz) group acts as a protecting agent for amines, enabling selective reactions at the carboxylic acid site .
- The carboxylic acid facilitates salt formation (e.g., HCl salts for improved solubility) or conjugation to biomolecules via amide bonds .
Advanced Research Questions
Q. What challenges arise in synthesizing chiral variants (e.g., (S)-enantiomers), and how are they addressed?
Chiral synthesis requires enantioselective catalysts (e.g., chiral auxiliaries or enzymes) or resolution techniques:
Q. How do structural modifications impact structure-activity relationships (SAR) in enzyme inhibition?
Substituent changes alter binding affinity and selectivity:
| Modification | Effect on AChE Inhibition (Ki) | Selectivity Index | Source |
|---|---|---|---|
| Benzyloxycarbonyl | Ki = 10.18 ± 1.00 µM | 17.90 | |
| Hydroxamic acid | Ki = 1.6 ± 0.08 nM | 21,862.5 | |
| Removing the benzyl group reduces lipophilicity, lowering blood-brain barrier penetration . |
Q. How can contradictory biological activity data be resolved?
Discrepancies often arise from:
- Enantiomeric impurities : Validate purity via chiral chromatography .
- Assay variability : Standardize enzyme inhibition protocols (e.g., Ellman’s method for AChE) .
- Computational docking : Molecular dynamics simulations predict binding modes and explain outliers .
Q. What mechanistic insights exist for its interaction with acetylcholinesterase (AChE)?
The carboxylic acid forms hydrogen bonds with catalytic triad residues (Ser200, His440), while the benzyl group occupies the peripheral anionic site (PAS) . Competitive inhibition is confirmed via Lineweaver-Burk plots showing increased Km .
Q. Which computational tools are recommended for modeling its pharmacokinetics?
- ADMET prediction : SwissADME estimates LogP (~1.5) and CNS permeability .
- Docking software : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions .
- QM/MM simulations : Gaussian 16 calculates transition states for enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
